![molecular formula C18H18ClNO5S B2930811 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034441-97-7](/img/structure/B2930811.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and varied. The benzofuran ring is a key component, and the other groups attached to this ring can greatly influence the properties of the compound .Chemical Reactions Analysis
Benzofuran derivatives can participate in a variety of chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, some benzofuran derivatives are sensitive to alkali .Scientific Research Applications
Chemical Synthesis and Reactivity
Benzenesulfonamides are pivotal in the synthesis of chlorinated products, where compounds like N-chloro-N-methoxybenzenesulfonamide serve as reactive chlorinating agents for a wide range of substrates, demonstrating the utility of these compounds in organic synthesis and chemical reactivity studies (Xiao-Qiu Pu et al., 2016).
Antitumor and Anticancer Activity
Several benzenesulfonamide derivatives exhibit antitumor properties, as seen in compounds screened against human cancer cell lines, indicating potential applications in cancer research and therapy. For instance, the array-based structure and gene expression relationship studies of specific sulfonamides have shown promising cell cycle inhibition properties, paving the way for clinical trials (T. Owa et al., 2002). Moreover, novel aminothiazole-paeonol derivatives have shown high anticancer potential, suggesting the development of new anticancer agents (Chia-Ying Tsai et al., 2016).
Antimicrobial Activity
Benzenesulfonamide derivatives have also been synthesized and evaluated for their antimicrobial activities, with some compounds showing potent antimicrobial properties against various microorganisms. This highlights their potential application in developing new antimicrobial agents and understanding microbial resistance mechanisms (Apoorva Gupta et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-18(21,17-9-12-5-3-4-6-14(12)25-17)11-20-26(22,23)16-10-13(19)7-8-15(16)24-2/h3-10,20-21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACPIVLFNZDGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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